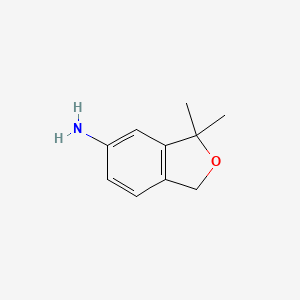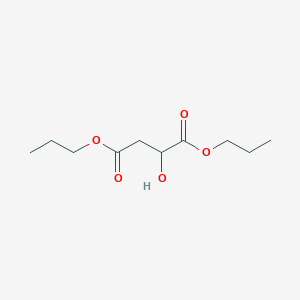
Dipropyl malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl malate is an organic compound that belongs to the class of esters. It is derived from malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Dipropyl malate can be synthesized through the esterification of malonic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound is produced using similar esterification methods but with optimized conditions to enhance yield and purity. The process involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus.
化学反応の分析
Types of Reactions
Dipropyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malonic acid and propanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and propanol.
Reduction: Propyl alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
科学的研究の応用
Dipropyl malate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dipropyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, particularly those involving carboxylation and decarboxylation processes. The ester groups can be hydrolyzed to release malonic acid, which can then enter various metabolic pathways.
類似化合物との比較
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Dibutyl malonate
Comparison
Dipropyl malate is unique due to its propyl ester groups, which confer different physical and chemical properties compared to other malonates. For instance, it has a higher boiling point and different solubility characteristics compared to diethyl malonate and dimethyl malonate. These differences make it suitable for specific applications where other malonates may not be as effective.
特性
CAS番号 |
6947-10-0 |
|---|---|
分子式 |
C10H18O5 |
分子量 |
218.25 g/mol |
IUPAC名 |
dipropyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h8,11H,3-7H2,1-2H3 |
InChIキー |
LYTIDDOGVOPTSX-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CC(C(=O)OCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
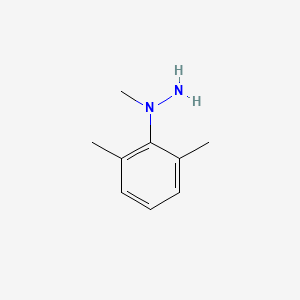



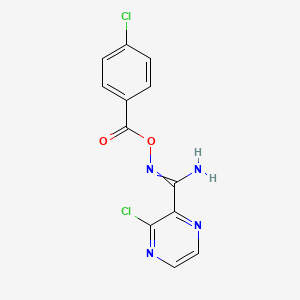

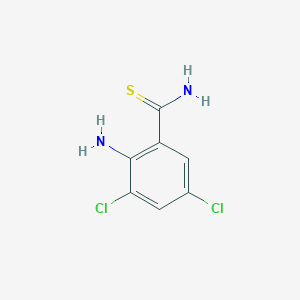
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
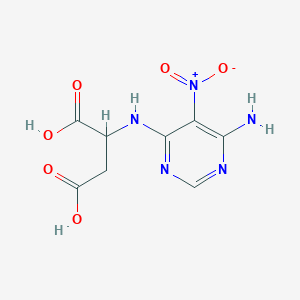
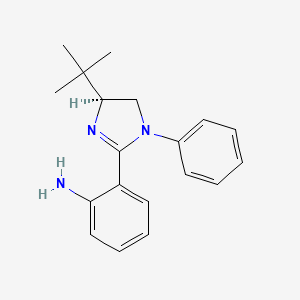
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
